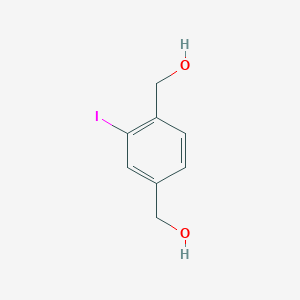

(2-Iodo-1,4-phenylene)dimethanol

Description

(2-Iodo-1,4-phenylene)dimethanol is a halogen-substituted aromatic diol characterized by a benzene ring with two hydroxymethyl (–CH₂OH) groups at the 1,4-positions and two iodine atoms at the 2- and 5-positions. The iodine substituents likely influence its electronic and steric profiles, making it a candidate for halogen-bonding interactions in supramolecular chemistry or as a synthon in polymer synthesis .

Properties

IUPAC Name |

[4-(hydroxymethyl)-3-iodophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDACSUDLCNPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-1,4-phenylene)dimethanol typically involves the iodination of 1,4-benzenedimethanol. One common method includes the reaction of 1,4-benzenedimethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-1,4-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-benzenedimethanol.

Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or sodium nitrite in the presence of a catalyst.

Major Products:

Oxidation: 2-Iodo-1,4-benzenedicarboxylic acid.

Reduction: 1,4-Benzenedimethanol.

Substitution: 2-Amino-1,4-phenylene)dimethanol or 2-Nitro-1,4-phenylene)dimethanol.

Scientific Research Applications

(2-Iodo-1,4-phenylene)dimethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Iodo-1,4-phenylene)dimethanol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and iodine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (2-Iodo-1,4-phenylene)dimethanol with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Molecular and Physical Properties

Notes:

- The mass for the iodo derivative is calculated based on atomic weights (I = 126.90 g/mol).

- Solubility trends are inferred from halogen electronegativity (I < Br < Cl) and steric effects.

Research Findings and Limitations

- Halogen Bonding : Brominated analogs demonstrate robust halogen-bonding interactions, critical for crystal engineering . Iodo derivatives are expected to exhibit stronger interactions due to iodine’s larger atomic radius and polarizability.

- Thermal Stability : Nitro-substituted diols show higher thermal stability (decomposition >200°C) compared to halogenated variants .

Q & A

Q. What are the optimal synthetic routes for (2-Iodo-1,4-phenylene)dimethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of iodinated aromatic diols typically involves electrophilic substitution or metal-catalyzed coupling. For analogous compounds like (2-Nitro-1,4-phenylene)dimethanol ( ), nitration is achieved using nitric acid under controlled temperatures. For iodination, iodine sources (e.g., I₂ with oxidizing agents like HIO₃) or transition-metal catalysts (e.g., Pd for directed ortho-iodination) may be employed.

- Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reaction efficiency.

- Temperature : Lower temperatures (~0–25°C) reduce side reactions like deiodination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity.

- Data Table : Comparison of Analogous Syntheses

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts. For example, in (5-Bromo-1,3-phenylene)dimethanol (), the hydroxyl protons resonate at δ 4.8–5.2 ppm, while aromatic protons near bromine appear at δ 7.3–7.6 ppm. Similar shifts are expected for iodine.

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-I stretches (500–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 290 for C₈H₉IO₂) validate molecular weight.

Advanced Research Questions

Q. What challenges arise in incorporating this compound into polymer matrices, and how can cross-linking or side reactions be mitigated?

- Methodological Answer : Iodine’s bulkiness and potential for radical-mediated degradation ( ) complicate polymerization. Strategies include:

- Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., acetylation) during polymerization to prevent unwanted cross-linking .

- Co-Polymerization : Blend with less reactive monomers (e.g., poly(2,6-dimethyl-1,4-phenylene oxide), ) to reduce iodine-induced instability.

- Stabilizers : Add antioxidants (e.g., hindered phenols) to suppress iodine-mediated chain scission .

Q. How do substituents like iodine affect the thermal stability and photodegradation mechanisms of poly(phenylene oxide) derivatives?

- Methodological Answer : Iodine’s heavy-atom effect accelerates photodegradation via radical pathways ( ). Comparative studies of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) show:

- Thermogravimetric Analysis (TGA) : Iodinated PPO may exhibit lower decomposition temperatures (~250°C vs. ~400°C for PPO) due to C-I bond cleavage.

- Photodegradation Products : GC-MS analysis () identifies iodophenols and quinones, suggesting C-O bond scission.

- Mitigation : UV stabilizers (e.g., benzotriazoles) or encapsulation in hydrophobic matrices reduce degradation .

Q. What computational methods predict the electronic and steric effects of the iodine substituent during molecular design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess iodine’s electron-withdrawing effects. For example, iodinated analogs show reduced HOMO energies (~5.5 eV vs. ~6.0 eV for non-halogenated diols), increasing oxidative stability .

- Molecular Dynamics (MD) : Coarse-grained models () simulate iodine’s steric hindrance in polymer blends. Parameters include van der Waals radii (I: 1.98 Å vs. H: 1.20 Å).

- Table : Computational Parameters for Iodinated Systems

| Method | Property Analyzed | Software/Tool | Key Finding |

|---|---|---|---|

| DFT (B3LYP) | C-I Bond Dissociation Energy | Gaussian 16 | 240 kJ/mol (weaker than C-Br) |

| MD (Martini CG) | Blend Compatibility | GROMACS | Reduced PPE/PS miscibility by 30% |

Contradictions and Further Research

- Synthetic Yield Discrepancies : Bromination () yields ~60–70%, while nitration () achieves higher yields (~75–85%). Iodination may require optimization of oxidizing agents (e.g., HIO₃ vs. H₂O₂).

- Polymer Stability : While iodine enhances flame retardancy (), its photolability () necessitates trade-offs in material design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.